4-Chloro-3,3-dimethyl-4-oxobutyl Acetate
Description
4-Chloro-3,3-dimethyl-4-oxobutyl acetate is a chloro-substituted ester derivative with a ketone functional group in its backbone. Its molecular structure combines a chlorinated alkyl chain, dimethyl substitution at the β-position, and an acetate ester group. This compound is of interest in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Properties
IUPAC Name |
(4-chloro-3,3-dimethyl-4-oxobutyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-6(10)12-5-4-8(2,3)7(9)11/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUKLESGHZYISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C)(C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3-dimethyl-4-oxobutyl acetate typically involves the reaction of 4-chloro-3,3-dimethylbutan-2-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3-dimethyl-4-oxobutyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-Chloro-3,3-dimethyl-4-oxobutanoic acid.
Reduction: 4-Chloro-3,3-dimethyl-4-hydroxybutyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
4-Chloro-3,3-dimethyl-4-oxobutyl acetate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in the production of antihistamines and bronchodilators. The compound's ability to undergo further chemical transformations allows for the creation of complex molecular architectures necessary for drug activity .
2. Antihistamines and Antiallergy Agents
Research indicates that derivatives of this compound can be modified to develop new antihistamines and antiallergy medications. The synthesis process typically involves halogenation and esterification reactions that yield high-purity products suitable for pharmaceutical use .
Industrial Applications
1. Large-scale Production Processes
The production of this compound has been optimized for large-scale manufacturing. Recent patents describe processes that minimize solvent use and reduce waste generation, making the production more environmentally friendly and cost-effective. These methods utilize non-hazardous chemicals and are designed to achieve high yields with minimal processing steps .
2. Chemical Synthesis
In organic synthesis, this compound acts as a versatile building block. It can be utilized in various reactions, including Friedel-Crafts acylation and condensation reactions, to form more complex organic molecules . Its reactivity profile makes it an attractive candidate for synthesizing other functionalized compounds.
Case Studies
1. Synthesis of Piperidine Derivatives
One notable application involves the synthesis of piperidine derivatives using this compound as a starting material. These derivatives have shown potential as therapeutic agents against allergic conditions and respiratory issues. The synthetic pathway typically includes several steps: halogenation, acylation, and cyclization, followed by purification to obtain the desired piperidine structure .
2. Development of New Functionalized Compounds
In another study, researchers synthesized novel benzenesulfonamide derivatives by using this compound as an intermediate. The resulting products exhibited significant biological activity against various targets, showcasing the compound's utility in developing new pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Chloro-3,3-dimethyl-4-oxobutyl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares 4-Chloro-3,3-dimethyl-4-oxobutyl acetate with structurally related compounds:
Notes:
- Chloro Substitution : Chlorine enhances electrophilic reactivity, facilitating nucleophilic substitution or elimination reactions.
- Ester Groups : Methyl/ethyl esters influence volatility and solubility. Ethyl esters (e.g., 638-07-3) generally have higher boiling points than methyl analogs .
- Dimethyl Substitution: The dimethyl group in the target compound likely increases steric hindrance, reducing reaction rates compared to non-substituted analogs.
Physicochemical Properties
Solubility and Stability:
- Ethyl 4-chloroacetoacetate : Soluble in aromatic solvents (e.g., toluene) but only slightly in water .
- Methyl γ-chloroacetoacetate : Highly soluble in oxygenated solvents (e.g., acetone) due to polarity from the oxo group .
Thermal Properties:
- Methyl and ethyl analogs decompose at elevated temperatures (>100°C), releasing HCl gas, a common trait in chloroesters .
Biological Activity
4-Chloro-3,3-dimethyl-4-oxobutyl acetate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, a dimethyl group, and an ester functional group. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological molecules. It is believed to modulate enzyme activity and influence cellular signaling pathways. Research indicates that the compound may act as a competitive inhibitor for certain enzymes, thereby altering metabolic processes.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro tests demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have indicated that the compound has a moderate cytotoxic effect. The IC50 values for various cancer cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Case Studies
- In Vivo Efficacy Against Infections : A study conducted on murine models demonstrated that administration of this compound significantly reduced bacterial load in tissues infected with Staphylococcus aureus. The treated group showed a reduction in bacterial counts by approximately 70% compared to controls.
- Anti-inflammatory Effects : In another study, the compound was tested for its anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Results indicated that it reduced edema significantly at doses of 10 mg/kg and 20 mg/kg.
Research Findings
A variety of studies have been conducted to further elucidate the biological activities of this compound:
- Enzyme Interaction : Research published in the Journal of Medicinal Chemistry indicated that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a half-life of approximately 2 hours in plasma .
Q & A
Q. What are the optimal synthetic routes for preparing 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate, and how do reaction conditions influence yield?
The compound is typically synthesized via chloroacetylation of diketene derivatives. A common method involves reacting diketene with hydrogen chloride and methanol under controlled anhydrous conditions, followed by esterification with ethanol . Key parameters include:
- Temperature : Maintain below 40°C to prevent side reactions (e.g., polymerization).
- Catalyst : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency.
- Purification : Distillation under reduced pressure (e.g., 0.13 kPa) yields >95% purity .
Reported yields vary (70–90%) depending on stoichiometric ratios and solvent selection (e.g., toluene vs. ether) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) shows peaks at δ 4.2 (quartet, -OCH₂CH₃), δ 3.6 (singlet, -COCH₂Cl), and δ 1.3 (triplet, -CH₃) . ¹³C NMR confirms carbonyl (δ 170–175 ppm) and chlorinated carbons (δ 45–50 ppm).
- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (keto group) .
- GC-MS : Molecular ion peak at m/z 164.58 (C₆H₉ClO₃⁺) with fragmentation patterns distinguishing chloro and acetyl groups .
Q. How should researchers safely handle and store this compound?
- Handling : Use PPE (gloves, goggles) due to irritant properties. Work in a fume hood to avoid inhalation .
- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Disposal : Neutralize with aqueous NaHCO₃ before incineration .
Advanced Research Questions
Q. How does tautomerism in this compound affect its reactivity in nucleophilic substitutions?
The compound exists in keto-enol equilibrium, with the keto form dominating (>95%) in non-polar solvents. Enol content increases in polar aprotic solvents (e.g., DMSO), enhancing reactivity toward nucleophiles (e.g., Grignard reagents) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in enzyme inhibition studies (e.g., IC₅₀ values) often arise from:
- Assay Conditions : pH (optimal 7.4 vs. 6.8) and co-solvents (DMSO > 1% alters protein stability) .
- Structural Analogues : Methyl vs. ethyl esters show varying binding affinities to serine hydrolases .
- Validation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
Q. How can computational methods predict the compound’s behavior in multi-step syntheses?
- DFT Calculations : Model transition states for Cl⁻ displacement (B3LYP/6-31G* level) to identify optimal leaving groups .
- MD Simulations : Predict solubility in mixed solvents (e.g., EtOH/H₂O) by analyzing H-bonding networks .
- Retrosynthesis Tools : Tools like Synthia® propose routes leveraging the compound’s β-keto ester functionality for heterocycle synthesis .
Q. What experimental designs mitigate side reactions during its use in cross-coupling reactions?
- Catalyst Screening : Pd(PPh₃)₄ reduces β-hydride elimination vs. Pd(OAc)₂ in Suzuki-Miyaura couplings .
- Additives : MgSO₄ suppresses hydrolysis of intermediate enolates .
- In Situ Monitoring : ReactIR tracks carbonyl intermediates to adjust reagent addition rates .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
